7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene
Overview
Description
The compound is a complex organic molecule. It contains functional groups such as alkynes (prop-2-yn-1-yl) and possibly a triazatricyclo ring structure .
Chemical Reactions Analysis
The compound, due to the presence of the alkyne group, might be involved in reactions like Sonogashira cross-coupling reactions .Scientific Research Applications
Synthesis and Characterization
- The development of novel synthetic routes for structurally complex cyclopentadienes and tricyclic compounds, as well as their characterization through spectroscopic methods like NMR, provides foundational methodologies that could be applicable to the synthesis and analysis of "7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene". These studies often aim to enhance the understanding of chemical reactivity and structural properties of such compounds (Chávez, Manríquez, & Alegría, 2007).
Coordination Chemistry and Ligand Design
- Research into the functionalization of cyclic and polycyclic amines for generating ligands suitable for biomimetic studies showcases the potential for creating complex molecules with specific binding properties. These studies might offer insight into designing molecules with targeted chemical or biological interactions, possibly relevant to the compound (Warden, Graham, Hearn, & Spiccia, 2001).
properties
IUPAC Name |
7,10,10-trimethyl-5-prop-2-ynyl-3,4,5-triazatricyclo[5.2.1.02,6]deca-2(6),3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-5-8-16-11-10(14-15-16)9-6-7-13(11,4)12(9,2)3/h1,9H,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZCXGAZHHSWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C3=C2N=NN3CC#C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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